molecular formula C8H19ClN2O B1382537 N-(2-aminoethyl)-2-methylpentanamide hydrochloride CAS No. 1803590-89-7

N-(2-aminoethyl)-2-methylpentanamide hydrochloride

Cat. No.: B1382537
CAS No.: 1803590-89-7
M. Wt: 194.7 g/mol
InChI Key: LZWBPGZYOMNJBH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-methylpentanamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group and a methylpentanamide backbone. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-methylpentanamide hydrochloride typically involves the reaction of 2-methylpentanoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-methylpentanamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted amides.

Scientific Research Applications

N-(2-aminoethyl)-2-methylpentanamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound can also participate in the formation of hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-aminoethyl)-2-methylpentanamide hydrochloride include:

Uniqueness

This compound stands out due to its unique combination of an aminoethyl group and a methylpentanamide backbone. This structure imparts specific chemical and physical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications. Its versatility and potential for modification further enhance its value in scientific research and industrial applications .

Properties

IUPAC Name

N-(2-aminoethyl)-2-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-3-4-7(2)8(11)10-6-5-9;/h7H,3-6,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWBPGZYOMNJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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